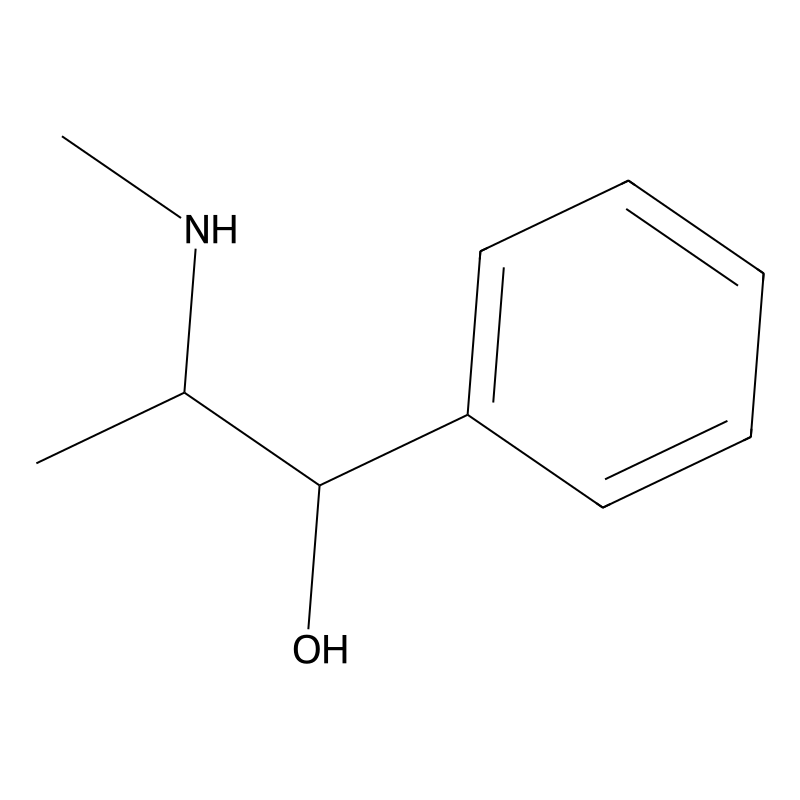

Racephedrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Racephedrine is a chemical compound that acts as a sympathomimetic agent, primarily used for its bronchodilator effects. It is classified as a beta-adrenergic agonist, which means it stimulates beta-adrenergic receptors in the body, leading to relaxation of bronchial smooth muscles and dilation of airways. This makes it particularly useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The molecular formula of racephedrine is C9H13NO3, and it has a molecular weight of approximately 183.21 g/mol. The compound exists in various forms, including hydrochloride salt, which is commonly used in inhalation therapies .

- Acid-Base Reactions: As an amine, racephedrine can react with acids to form salts. This reaction is exothermic and results in the formation of racephedrine hydrochloride when combined with hydrochloric acid .

- Substitution Reactions: The amine group in racephedrine can participate in substitution reactions, allowing for the synthesis of various derivatives that may exhibit different biological activities or pharmacological properties .

- Oxidation Reactions: Racephedrine can be oxidized to form other compounds, potentially altering its pharmacological profile and efficacy .

Racephedrine exhibits significant biological activity through its action on adrenergic receptors:

- Agonist Activity: It primarily acts as an agonist at beta-2 adrenergic receptors, leading to bronchodilation. This mechanism is crucial for alleviating symptoms associated with asthma and other respiratory disorders .

- Side Effects: Common side effects include increased heart rate, nervousness, headache, and potential rebound bronchospasm upon discontinuation. Serious side effects may include hypertension and severe allergic reactions .

The synthesis of racephedrine typically involves the reduction of ephedrine or similar compounds. Key methods include:

- Chemical Reduction: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes into alcohols, specifically targeting the conversion of precursor compounds like ephedrine .

- Enzymatic Methods: Biocatalytic approaches using specific enzymes can also be employed for more selective synthesis routes that minimize by-products .

- Conventional Organic Synthesis: Traditional synthetic routes may involve multi-step processes that incorporate various organic reactions, including alkylation and acylation steps to achieve the desired structure .

Racephedrine is primarily used in medical applications:

- Bronchodilator: It is used in nebulized form for treating acute asthma attacks and chronic respiratory conditions due to its ability to relax airway muscles .

- Cardiovascular Effects: Due to its sympathomimetic properties, it can also influence cardiovascular functions, making it relevant in certain emergency situations .

Racephedrine has been studied for its interactions with various drugs:

- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use with MAOIs can lead to severe hypertensive crises; thus, caution is advised when prescribing these medications together .

- Caffeine: Increased side effects may occur when racephedrine is taken alongside caffeine-containing products due to additive stimulant effects .

- Other Medications: Interactions with other sympathomimetics or antihypertensive drugs can alter efficacy and safety profiles, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with racephedrine. Here are some notable comparisons:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Ephedrine | Similar backbone | Bronchodilator | Also has stimulant effects |

| Pseudoephedrine | Structural isomer | Decongestant | Primarily used for nasal congestion |

| Albuterol | Beta-2 agonist | Asthma treatment | More selective for beta-2 receptors |

| Phenylephrine | Alpha agonist | Nasal decongestant | Primarily affects alpha receptors |

Racephedrine's unique profile lies in its balanced action on both alpha and beta receptors, providing a dual therapeutic effect that differentiates it from other compounds like ephedrine and pseudoephedrine which are more selective towards one receptor type .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

72087NSY56

General Manufacturing Information

Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-: ACTIVE